N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine
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Overview
Description
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a morpholine ring, and a methylamine group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain. This modulation occurs through the binding of the compound to receptor sites, altering the activity of ion channels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d][1,3]dioxol-5-amine: Shares the benzo[d][1,3]dioxole ring but lacks the morpholine ring.
Benzo[d][1,3]dioxol-4-amine: Similar structure but with different substitution patterns
Uniqueness
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of both the morpholine and benzo[d][1,3]dioxole rings, which contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H22N2O3/c1-16(5-2-6-17-7-9-18-10-8-17)13-3-4-14-15(11-13)20-12-19-14/h3-4,11H,2,5-10,12H2,1H3 |
InChI Key |
PENQEHPKYSVXQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCOCC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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